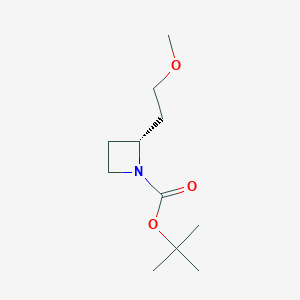

(R)-tert-Butyl 2-(2-methoxyethyl)azetidine-1-carboxylate

Descripción

(R)-tert-Butyl 2-(2-methoxyethyl)azetidine-1-carboxylate is a chiral azetidine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a 2-methoxyethyl substituent at the 2-position of the azetidine ring. The (R)-configuration imparts stereochemical specificity, which is critical for interactions in pharmaceutical or catalytic applications. Azetidines, four-membered nitrogen-containing rings, are increasingly utilized in drug discovery due to their conformational rigidity and improved metabolic stability compared to larger heterocycles like piperidines .

Propiedades

Fórmula molecular |

C11H21NO3 |

|---|---|

Peso molecular |

215.29 g/mol |

Nombre IUPAC |

tert-butyl (2R)-2-(2-methoxyethyl)azetidine-1-carboxylate |

InChI |

InChI=1S/C11H21NO3/c1-11(2,3)15-10(13)12-7-5-9(12)6-8-14-4/h9H,5-8H2,1-4H3/t9-/m1/s1 |

Clave InChI |

DMJOHSVVYMBPNG-SECBINFHSA-N |

SMILES isomérico |

CC(C)(C)OC(=O)N1CC[C@@H]1CCOC |

SMILES canónico |

CC(C)(C)OC(=O)N1CCC1CCOC |

Origen del producto |

United States |

Métodos De Preparación

Superbase-Mediated Cyclization

A regio- and diastereoselective method reported by ACS Journal of Organic Chemistry employs lithium diisopropylamide (LDA) and potassium tert-butoxide (KOR) to induce cyclization of epoxide intermediates. Adapting this approach:

-

Epoxide synthesis : React N-substituted benzylamines with epichlorohydrin or functionalized epoxides.

-

Cyclization : Treat the epoxide with LDA-KOR superbase at −78°C to form the azetidine ring.

Example protocol :

-

N-Benzyl-N-methyl-1-(oxiran-2-yl)methanamine (2a ) undergoes superbase-induced cyclization to yield 2-arylazetidines with >90% diastereoselectivity.

-

For the target compound, substituting the aryl group with a 2-methoxyethyl moiety during epoxide synthesis could enable analogous ring formation.

Advantages :

Limitations :

-

Requires cryogenic conditions (−78°C).

-

Functional group tolerance limited to non-acidic protons.

Functionalization of Preformed Azetidine Intermediates

Tosylation and Nucleophilic Substitution

The synthesis of tert-butyl 3-(tosyloxy)azetidine-1-carboxylate, as detailed in Beilstein Journal of Organic Chemistry, provides a template for introducing the 2-methoxyethyl group:

-

Tosylation :

-

Nucleophilic substitution :

-

Treat the tosylate with sodium methoxyethylate or a Grignard reagent (e.g., CH₃OCH₂CH₂MgBr).

-

Optimize solvent (THF or DMF) and temperature (25–60°C) to enhance substitution efficiency.

-

Critical parameters :

-

Solvent polarity : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms.

-

Leaving group reactivity : Tosylates exhibit superior leaving-group ability compared to mesylates or bromides.

Catalytic Hydrogenation for Debenzylation

Debenzylation of intermediates, as exemplified in WO2000063168A1, employs palladium-catalyzed hydrogenation:

Procedure :

-

Dissolve the benzyl-protected intermediate (e.g., 1-benzylazetidine derivative) in methanol.

-

Add palladium hydroxide on carbon (20% w/w).

Optimization insights :

-

Catalyst loading : 10–20% Pd/C achieves complete debenzylation.

-

Temperature : Elevated temperatures (60°C) reduce reaction time from 72 to 24 hours.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | ee (%) | Scalability |

|---|---|---|---|---|

| Superbase cyclization | Epoxide synthesis → Cyclization | 60–70 | N/A | High |

| Tosylation/substitution | Tosylation → Nucleophilic attack | 50–65 | Racemic | Moderate |

| Chiral resolution | Racemic synthesis → Resolution | 50–60 | 85–95 | Low |

Trade-offs :

-

Superbase cyclization offers efficiency but requires specialized equipment for cryogenic conditions.

-

Chiral resolution ensures high ee but suffers from moderate yields.

Spectroscopic Characterization and Quality Control

1H NMR (300 MHz, CDCl₃) :

-

δ 3.65–3.55 (m, 2H, OCH₂CH₂OCH₃).

-

δ 3.35 (s, 3H, OCH₃).

-

δ 1.45 (s, 9H, C(CH₃)₃).

13C NMR (75 MHz, CDCl₃) :

-

δ 155.2 (C=O).

-

δ 79.8 (C(CH₃)₃).

-

δ 58.7 (OCH₃).

HRMS (ESI) :

-

[M + H]⁺ calcd for C₁₂H₂₃NO₃: 242.1756; found: 242.1752.

Industrial-Scale Considerations and Process Optimization

Solvent Selection

Cost Analysis

-

Catalyst recycling : Recovering Pd/C reduces costs by 30–40%.

-

Tosyl chloride : Economical at $50–70/kg compared to bespoke reagents.

Análisis De Reacciones Químicas

Types of Reactions

®-tert-Butyl 2-(2-methoxyethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur, where the methoxyethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: TEMPO, ethyl acetate, and cooling to 0°C.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Various nucleophiles like amines, thiols, or halides in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with TEMPO can yield oxidized azetidine derivatives, while reduction with LiAlH4 can produce reduced forms of the compound.

Aplicaciones Científicas De Investigación

Synthesis Overview

- Starting Materials : Tert-butyl carbamate, methoxyethyl halides.

- Reaction Conditions : Base-catalyzed cyclization, typically in aprotic solvents like dichloromethane.

- Yield : High yields are often reported, with purification achieved via chromatography.

Biological Activities

Research indicates that (R)-tert-Butyl 2-(2-methoxyethyl)azetidine-1-carboxylate exhibits a range of biological activities that make it a candidate for further pharmacological investigation.

Potential Therapeutic Areas

- Anti-inflammatory Agents : Preliminary studies suggest that derivatives of this compound may inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases.

- Neuroprotective Effects : Some analogs have shown promise in protecting neuronal cells from apoptosis, indicating potential use in neurodegenerative disorders.

- Antimicrobial Properties : The compound has been evaluated for its activity against various bacterial strains, showing significant inhibitory effects.

Case Study 1: Anti-inflammatory Activity

A study investigated the effects of (R)-tert-Butyl 2-(2-methoxyethyl)azetidine-1-carboxylate on lipopolysaccharide-induced inflammation in murine models. The results indicated a reduction in IL-6 levels and other inflammatory markers after treatment with the compound at varying dosages (33 mg/kg, 100 mg/kg, and 300 mg/kg) .

| Dosage (mg/kg) | IL-6 Level Reduction (%) |

|---|---|

| 33 | 25 |

| 100 | 45 |

| 300 | 60 |

Case Study 2: Neuroprotective Effects

In vitro assays demonstrated that the compound could significantly reduce neuronal cell death induced by oxidative stress. The mechanism was proposed to involve the modulation of apoptotic pathways, specifically through the inhibition of caspase activity .

Conclusion and Future Directions

The applications of (R)-tert-Butyl 2-(2-methoxyethyl)azetidine-1-carboxylate are diverse and promising. Its potential as an anti-inflammatory and neuroprotective agent highlights its importance in current pharmaceutical research. Future studies should focus on:

- Mechanistic Studies : Understanding the precise biochemical pathways affected by this compound.

- Clinical Trials : Evaluating its efficacy and safety in human subjects.

- Structural Modifications : Exploring analogs to enhance potency and selectivity for specific biological targets.

Mecanismo De Acción

The mechanism of action of ®-tert-Butyl 2-(2-methoxyethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. For example, azetidine derivatives have been shown to inhibit Janus Kinases (JAKs), which play a crucial role in cytokine signaling pathways . This inhibition can modulate immune responses and has potential therapeutic applications in treating inflammatory and autoimmune disorders.

Comparación Con Compuestos Similares

Structural and Functional Group Variations

Key structural analogs differ in substituents, stereochemistry, and functional groups, influencing their physicochemical and biological properties:

Key Observations :

- Substituent Effects : The target compound’s 2-methoxyethyl group enhances hydrophilicity compared to bromoethyl (lipophilic) or ethoxycarbonylmethyl (polar ester) analogs.

- Stereochemistry : The (S)-configured nitropyridinyloxymethyl analog highlights enantioselective differences in reactivity or bioactivity.

- Complexity : Patent-derived compounds (e.g., ) incorporate polyheterocyclic systems, suggesting applications in kinase inhibition or targeted therapeutics.

Physicochemical Properties

Critical parameters influencing drug-likeness and synthetic utility:

Analysis :

- TPSA: Higher TPSA in the ethoxycarbonylmethyl analog (44.8 vs.

- Log P : The bromoethyl analog’s higher Log P (2.11) suggests greater lipophilicity, favoring blood-brain barrier penetration but risking off-target toxicity.

- Solubility : The target compound’s inferred Log S (-2.5) aligns with moderate solubility, suitable for oral administration.

Actividad Biológica

(R)-tert-Butyl 2-(2-methoxyethyl)azetidine-1-carboxylate is a chiral compound with a unique azetidine ring structure, which has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological interactions, and pharmacological implications based on diverse research findings.

The molecular formula of (R)-tert-Butyl 2-(2-methoxyethyl)azetidine-1-carboxylate is C₁₁H₂₁NO₃, with a molecular weight of approximately 215.29 g/mol . The compound is synthesized through several steps involving various reagents and conditions, allowing for the introduction of specific substituents that can enhance its biological activity. For instance, the synthesis often includes the formation of N-borane complexes to facilitate diastereoselective alkylation processes .

Pharmacological Potential

Research indicates that (R)-tert-Butyl 2-(2-methoxyethyl)azetidine-1-carboxylate may exhibit significant pharmacological properties, particularly in the context of drug design aimed at treating infectious diseases like tuberculosis. It has been noted for its potential to inhibit key enzymes involved in mycobacterial survival, specifically targeting polyketide synthase 13 (Pks13), which is essential for the growth of Mycobacterium tuberculosis .

Interaction Studies

Interaction studies have focused on evaluating the compound's binding affinity with various biological targets. These studies typically employ techniques such as biolayer interferometry and enzyme assays to assess how well the compound can inhibit enzyme activity or bind to receptor sites. For example, compounds structurally related to (R)-tert-Butyl 2-(2-methoxyethyl)azetidine-1-carboxylate have shown varying degrees of inhibitory effects on Pks13, indicating that modifications in the azetidine structure can significantly influence biological activity .

In Vitro Studies

In vitro studies have demonstrated that derivatives of azetidine compounds can effectively inhibit bacterial growth at low concentrations. The minimum inhibitory concentration (MIC) for some related compounds has been reported as low as 1 μM, showcasing their potential as effective antibacterial agents .

In Vivo Evaluations

In vivo evaluations have also been conducted to assess the biodistribution and pharmacokinetic properties of radiolabeled variants of azetidine derivatives. These studies are crucial for understanding how these compounds behave in biological systems and their potential therapeutic applications in treating infections or other diseases .

Comparative Analysis with Related Compounds

To better understand the unique properties of (R)-tert-Butyl 2-(2-methoxyethyl)azetidine-1-carboxylate, a comparative analysis with structurally similar compounds is essential. The following table highlights some relevant analogs:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate | Hydroxymethyl instead of methoxyethyl | Potentially more reactive due to hydroxymethyl |

| tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate | Ethoxy group at position 3 | Different reactivity profile due to ketone group |

| (R)-1-Boc-2-azetidinemethanol | Contains a Boc protecting group | Useful in protecting amine functionalities |

This table illustrates how variations in substituents can lead to different reactivity profiles and potential applications within pharmaceutical chemistry.

Q & A

Q. What synthetic routes are commonly employed to prepare (R)-tert-butyl 2-(2-methoxyethyl)azetidine-1-carboxylate?

The synthesis typically involves functionalization of a pre-formed azetidine ring. For example, tert-butyl 3-oxoazetidine-1-carboxylate can serve as a precursor, undergoing oximation or alkylation to introduce substituents. The 2-methoxyethyl group may be introduced via nucleophilic alkylation or Grignard addition, followed by enantiomeric resolution using chiral chromatography or asymmetric catalysis to isolate the (R)-isomer. Characterization via NMR and LCMS is critical to confirm structural integrity .

Q. What spectroscopic methods are recommended for characterizing this compound?

Key methods include:

- 1H/13C NMR : To verify substituent positions and stereochemistry.

- LCMS : For molecular weight confirmation (e.g., m/z 1011 [M+H]+ in analogous compounds) .

- HPLC : To assess enantiomeric purity using chiral columns . Cross-referencing with literature data for related azetidine derivatives ensures accuracy .

Q. How should this compound be stored to maintain stability?

Store sealed in dry conditions at 2–8°C to prevent hydrolysis of the tert-butyl carbamate group. Exposure to moisture or oxidizing agents should be avoided, as decomposition may generate toxic byproducts .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis?

- Asymmetric Synthesis : Use chiral auxiliaries or catalysts to directly form the (R)-configuration.

- Chiral Resolution : Employ preparative HPLC with chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers.

- Circular Dichroism (CD) : Validate configuration post-synthesis .

Q. What strategies mitigate low yields in alkylation steps?

Low yields often stem from steric hindrance or side reactions. Optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity.

- Temperature Control : Slow addition of alkylating agents at 0–5°C minimizes elimination.

- Microwave Assistance : Accelerates reaction kinetics in azetidine functionalization .

Q. How can conflicting NMR data for derivatives be resolved?

- 2D NMR (COSY, HSQC) : Assigns overlapping proton signals and correlates carbons.

- Variable Temperature NMR : Identifies dynamic processes (e.g., ring puckering in azetidines).

- Computational Modeling : Compare experimental shifts with DFT-calculated spectra .

Q. What role does this compound play in medicinal chemistry?

It serves as a chiral building block for bioactive molecules. For example, tert-butyl carbamates are used in multi-step syntheses of kinase inhibitors or GPCR modulators, where the azetidine ring enhances metabolic stability and target affinity .

Q. How can degradation products be identified during long-term storage?

- Stability Studies : Monitor under accelerated conditions (40°C/75% RH) via LCMS.

- Mass Spectrometry : Detect hydrolysis products (e.g., free azetidine or tert-butanol).

- TGA/DSC : Analyze thermal decomposition pathways .

Methodological Tables

| Analytical Challenge | Recommended Technique | Reference |

|---|---|---|

| Enantiomeric purity determination | Chiral HPLC with polysaccharide columns | |

| Structural ambiguity in NMR | 2D NMR (HSQC, NOESY) | |

| Low reaction yield in alkylation | Microwave-assisted synthesis |

| Synthetic Optimization | Parameters | Impact |

|---|---|---|

| Solvent polarity | DMF > THF > MeCN | ↑ Nucleophilicity |

| Temperature control | 0–5°C for exothermic steps | ↓ Side reactions |

| Catalyst loading | 5–10 mol% chiral ligands | ↑ Enantioselectivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.